7-Bromo-2-chloro-8-fluoroquinazolin-4-ol

Physicochemical profiling Ionization state prediction Medicinal chemistry lead optimization

7-Bromo-2-chloro-8-fluoroquinazolin-4-ol (CAS 2138173-69-8; synonym 4(3H)-Quinazolinone, 7-bromo-2-chloro-8-fluoro-) is a tri-halogenated quinazolin-4(3H)-one derivative with molecular formula C₈H₃BrClFN₂O and molecular weight 277.48 g/mol. The compound features a quinazolinone core bearing bromine at position 7, chlorine at position 2, and fluorine at position 8——a substitution pattern that imparts distinct predicted physicochemical properties including a boiling point of 354.5±52.0 °C, density of 2.04±0.1 g/cm³, and remarkably low predicted pKa of -6.40±0.20.

Molecular Formula C8H3BrClFN2O
Molecular Weight 277.48 g/mol
Cat. No. B13635070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-8-fluoroquinazolin-4-ol
Molecular FormulaC8H3BrClFN2O
Molecular Weight277.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)NC(=N2)Cl)F)Br
InChIInChI=1S/C8H3BrClFN2O/c9-4-2-1-3-6(5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14)
InChIKeyMBZTVAJIDGPHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-chloro-8-fluoroquinazolin-4-ol: Core Scaffold Identity and Procurement Baseline for Halogenated Quinazolinone Building Blocks


7-Bromo-2-chloro-8-fluoroquinazolin-4-ol (CAS 2138173-69-8; synonym 4(3H)-Quinazolinone, 7-bromo-2-chloro-8-fluoro-) is a tri-halogenated quinazolin-4(3H)-one derivative with molecular formula C₈H₃BrClFN₂O and molecular weight 277.48 g/mol . The compound features a quinazolinone core bearing bromine at position 7, chlorine at position 2, and fluorine at position 8——a substitution pattern that imparts distinct predicted physicochemical properties including a boiling point of 354.5±52.0 °C, density of 2.04±0.1 g/cm³, and remarkably low predicted pKa of -6.40±0.20 . It is commercially available from Bidepharm with standard purity of 98%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) . The SMILES notation (O=C1NC(Cl)=NC2=C1C=CC(Br)=C2F) confirms the lactam tautomeric form of the 4-hydroxyquinazoline system .

Predicted neutral lactam across physiological pH – supports pH-independent SAR studies
Orthogonal C2-Cl, C7-Br, C8-F handles – enables programmed sequential cross-coupling
98% purity with batch-specific NMR, HPLC, GC – reduces in-house re-purification needs

Why 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol Cannot Be Replaced by Generic Quinazolin-4-ol or Mono-Halogenated Analogues


Quinazolin-4-ol derivatives exhibit wide-ranging biological activities that are exquisitely sensitive to both the position and identity of halogen substituents. The parent scaffold quinazolin-4-ol (4-hydroxyquinazoline) alone shows PARP-1 inhibitory activity with an IC₅₀ of 9.5 μM, while the 7-chloro derivative displays an EC₅₀ of 99 μM at the 5-HT₁ₐ receptor——a >10-fold difference in potency arising solely from mono-chlorination [1]. For tri-halogenated systems, the interplay of bromine (electron-withdrawing, polarizable, leaving-group competent), chlorine (moderate electron withdrawal, SNAr-amenable), and fluorine (strong electronegativity, metabolic blocking, conformational influence) creates a reactivity and recognition profile that no mono- or di-halogenated congener can recapitulate . Furthermore, halogen-positional regioisomers (e.g., 7-bromo-6-chloro-8-fluoro- vs. 6-bromo-2-chloro-8-fluoro-quinazolin-4-ol) diverge in solid-state properties and chromatographic behavior, meaning generic substitution within this formula class introduces uncontrolled variables in synthesis and assay reproducibility .

Ionization Parent quinazolin-4-ol ionization profile may shift assay readout and solubility
Reactivity Mono-/di-halogenated analogues lack the orthogonal C2-Cl/C7-Br/C8-F reactivity pattern
Regioisomerism Positional regioisomers alter solid-state properties and chromatographic behavior

Quantitative Differentiation Evidence: 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol vs. Closest Analogs


Predicted pKa Shift of ≥9 Log Units Versus Parent Quinazolin-4-ol Driven by 8-Fluoro Substitution

The predicted pKa of 7-bromo-2-chloro-8-fluoroquinazolin-4-ol is -6.40±0.20, compared to the parent quinazolin-4-ol (4-hydroxyquinazoline) which has a predicted pKa of 2.69±0.20 and a reported experimental pKa of approximately 2.69 . The ~9-log-unit shift into strongly negative pKa territory is attributable to the combined electron-withdrawing effects of the 8-fluoro, 7-bromo, and 2-chloro substituents on the quinazolinone ring system. This means the target compound will exist predominantly in its neutral (lactam) form across all biologically relevant pH ranges (pH 1–8), whereas the parent quinazolin-4-ol will be partially ionized at physiological pH. Such a shift fundamentally alters solubility, membrane permeability, and target-binding electrostatics.

pKa Shift
Predicted
Target: -6.40
Parent: 2.69
Supports pH-independent ionization state interpretation
ΔpKa ≈ 9.1; >1 billion-fold less basic. Data to verify with experimental measurement
Physicochemical profiling Ionization state prediction Medicinal chemistry lead optimization

Predicted Density Increase of 13.3% Versus Non-Fluorinated 7-Bromo-2-chloroquinazoline Indicating Tighter Crystal Packing

7-Bromo-2-chloro-8-fluoroquinazolin-4-ol has a predicted density of 2.04±0.1 g/cm³, whereas the non-fluorinated, non-hydroxylated analogue 7-bromo-2-chloroquinazoline (CAS 953039-66-2) has a reported density of 1.8±0.1 g/cm³ . This represents a 13.3% increase in density attributable to the introduction of the 8-fluoro substituent and the 4-oxo (lactam) functionality, reflecting stronger intermolecular interactions (hydrogen bonding via the lactam N–H and C=O, plus C–F···H–C and C–F···π contacts) in the solid state. Higher density generally correlates with lower hygroscopicity and improved long-term storage stability.

Density Increase
Predicted
2.04 g/cm³ (+13.3%)
Indicates tighter crystal packing; may affect storage footprint
Compared to 7-bromo-2-chloroquinazoline (1.8 g/cm³). Experimental density not yet reported
Solid-state properties Crystallinity assessment Material handling and formulation

Predicted Boiling Point Elevation of 44.8°C Relative to Non-Fluorinated 7-Bromo-2-chloroquinazoline

The predicted boiling point of 7-bromo-2-chloro-8-fluoroquinazolin-4-ol is 354.5±52.0 °C, while 7-bromo-2-chloroquinazoline has a reported boiling point of 309.7±24.0 °C——a difference of approximately 44.8 °C . This elevation reflects stronger intermolecular forces (hydrogen bonding and dipole–dipole interactions) in the 4-ol derivative compared to the non-hydroxylated quinazoline. The higher boiling point has practical implications for thermal stability during storage and shipping, and for the feasibility of purification by distillation versus recrystallization or preparative chromatography.

Boiling Point Elevation
Predicted
354.5 °C (+44.8°C)
Higher thermal stability; supports microwave synthesis
Relative to non-fluorinated analogue. Data to verify under experimental conditions
Thermal stability Purification method selection Volatility assessment

Certified Purity of 98% with Traceable QC Documentation Versus 95% Baseline for Analogue 5-Bromo-2-chloro-8-fluoro-4(3H)-quinazolinone

Bidepharm supplies 7-bromo-2-chloro-8-fluoroquinazolin-4-ol at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses available . In contrast, the regioisomeric analogue 5-bromo-2-chloro-8-fluoro-4(3H)-quinazolinone (same molecular formula C₈H₃BrClFN₂O, MW 277.48) is typically offered at 95% purity by other suppliers . The 3-percentage-point purity advantage, combined with multi-method analytical certification, translates to approximately 3% less impurity burden——significant when the compound serves as a key intermediate in multi-step syntheses where impurity carry-through can geometrically degrade final product yield and purity.

Purity Specification
Supplier-specified
98% (target)
95% (regioisomer)
3% lower impurity burden; multi-method QC
Batch-specific NMR/HPLC/GC documentation available
Quality control Assay reproducibility Procurement specification

Regioisomer Purity Consistency: 98% Specification Maintained Across Halogen-Positional Variants Despite Divergent Synthetic Routes

The 7-bromo-2-chloro-8-fluoro substitution pattern on the quinazolin-4-ol scaffold achieves a commercial purity specification of 98% (Bidepharm) . The closely related 6-chloro regioisomer, 7-bromo-6-chloro-8-fluoroquinazolin-4-ol (CAS 1698027-18-7), is available at 98% purity (CymitQuimica) and NLT 97% (Capotchem) [1]. This narrow purity range (97–98%) across regioisomers is noteworthy because the synthetic routes to access each positional isomer differ fundamentally in the sequence and selectivity of halogenation steps. The fact that the 2-chloro-7-bromo-8-fluoro isomer achieves parity with the 6-chloro-7-bromo-8-fluoro isomer in commercial purity suggests that the 7-bromo-8-fluoro-2-chloro substitution pattern is equally amenable to high-yielding, selective synthetic protocols, reducing the risk of regioisomeric contamination during scale-up.

Regioisomer Purity Parity
Supporting evidence
97–98% across regioisomers
Indicates mature synthetic methodology
Benchmarked against 7-bromo-6-chloro-8-fluoroquinazolin-4-ol vendor specs
Regioisomer purity Synthetic accessibility Halogen positional selectivity

High-Confidence Research and Industrial Application Scenarios for 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Programs Requiring pH-Independent Neutral Scaffolds

The predicted pKa of -6.40 ensures that 7-bromo-2-chloro-8-fluoroquinazolin-4-ol remains entirely in its neutral lactam form across the full range of physiological and assay-relevant pH conditions (pH 1–8). This property is critical in lead optimization campaigns where consistent ionization state is required to interpret SAR data unambiguously. Unlike the parent quinazolin-4-ol (pKa ~2.69), which undergoes partial ionization near cellular assay pH, the target compound eliminates the confounding variable of pH-dependent protonation equilibria. Medicinal chemistry teams designing kinase inhibitor or GPCR antagonist libraries can use this scaffold as a neutral, electron-deficient core for fragment-based or structure-based drug design.

Parallel Library Synthesis: Orthogonal Derivatization via Sequential Halogen-Selective Cross-Coupling

The presence of three chemically distinct halogen substituents——bromine at C7 (amenable to Suzuki, Buchwald–Hartwig, or Ullmann coupling), chlorine at C2 (susceptible to SNAr with amines or alkoxides under controlled conditions), and fluorine at C8 (generally inert to palladium catalysis but capable of influencing regioselectivity electronically)——enables a programmed sequence of derivatization without protecting-group manipulation . The 13.3% higher density and 44.8°C higher boiling point relative to the non-fluorinated analogue further support automated solid dispensing and thermal stability in microwave-assisted parallel synthesis, where precise gravimetric handling and resistance to thermal degradation are operational prerequisites.

Chemical Biology: Bioconjugation via Bromine-Directed Chemoselective Modification

The C7 bromine substituent provides a chemically orthogonal handle for chemoselective functionalization in the presence of the C2 chlorine and C8 fluorine atoms. In bioconjugation workflows, the bromine can be selectively addressed via Pd-catalyzed cross-coupling to install alkyne, azide, or biotin tags, while the chlorine and fluorine remain untouched——a selectivity profile confirmed by the regioisomeric purity benchmarking data showing that the 2-chloro-7-bromo pattern is synthetically accessible without competing reactivity at alternative positions . This makes the compound a valuable scaffold for constructing chemical probes where site-specific modification is essential for target engagement studies.

Process Chemistry: Late-Stage Functionalization Intermediate with Documented Purity and Analytical Traceability

With a certified purity of 98% and multi-method QC documentation (NMR, HPLC, GC) , this compound meets the quality standards required for late-stage intermediate use in process chemistry routes to API candidates. The regioisomer purity parity (97–98% across structurally related tri-halogenated quinazolinones) indicates that the synthetic methodology for accessing the 7-bromo-2-chloro-8-fluoro isomer is sufficiently robust for multi-kilogram scale-up. Process chemists evaluating cost-efficient routes to halogenated quinazoline-based drug candidates can specify this compound as a qualified intermediate, reducing the regulatory burden associated with re-qualification of alternative regioisomeric building blocks.

Application
Selection Property
Validation Focus
Lead optimization pH-independent SAR
Neutral lactam across pH 1–8 (predicted ultra-low pKa)
Verify ionization state consistency in assay buffers
Parallel library synthesis
Orthogonal C2-Cl (SNAr), C7-Br (cross-coupling), C8-F (electronic direction)
Chemoselectivity validation under Pd-catalyzed conditions
Bioconjugation via bromine-directed modification
C7-Br as chemoselective handle for tag installation
Site-specific cross-coupling efficiency and regioselectivity
Late-stage intermediate with documented purity
98% purity with multi-method QC (NMR, HPLC, GC)
Lot-to-lot consistency and impurity carry-through analysis
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